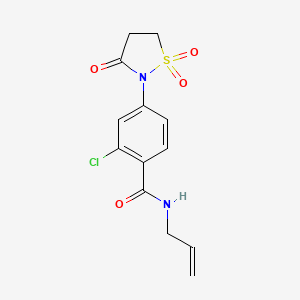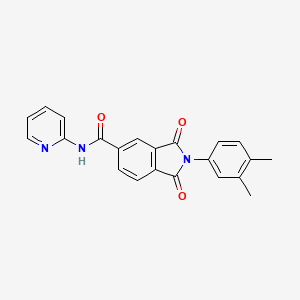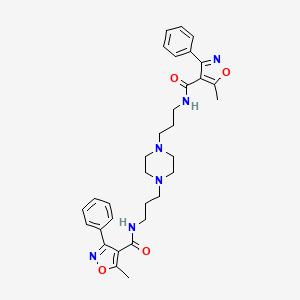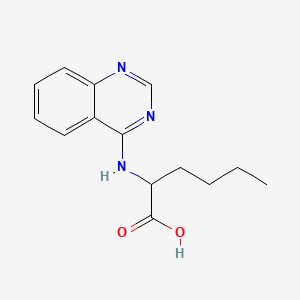![molecular formula C21H20F4N2O3 B5182778 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is commonly referred to as compound X in the scientific community. Compound X is a synthetic compound that was first synthesized in 2005 by a group of researchers at a pharmaceutical company. Since then, compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields.
Mécanisme D'action
Compound X works by selectively inhibiting the activity of certain neurotransmitters in the brain. Specifically, it inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of the dopamine transporter, compound X increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that compound X has a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which could make it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its selectivity. Because it selectively inhibits the activity of certain neurotransmitters, it can be used to study the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using compound X is that its effects can be difficult to interpret. Because it affects multiple neurotransmitter systems, it can be difficult to determine which effects are due to its effects on dopamine versus its effects on other neurotransmitters.
Orientations Futures
There are several potential future directions for research on compound X. One potential direction is to explore its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, researchers could explore its potential as a tool for studying the role of dopamine in addiction and reward processing. Finally, researchers could explore the potential of compound X as a tool for studying the role of other neurotransmitters in various neurological disorders.
Méthodes De Synthèse
The synthesis of compound X involves several steps. The first step involves the reaction of piperidine with 3-fluorobenzyl bromide, which results in the formation of 1-(3-fluorobenzyl)piperidine. This compound is then reacted with 3-(trifluoromethoxy)benzyl chloride to form 1-(3-fluorobenzyl)-N-[3-(trifluoromethoxy)benzyl]piperidine. Finally, the carboxylic acid group is added to the piperidine ring, resulting in the formation of 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide.
Applications De Recherche Scientifique
Compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields. One of the most promising applications of compound X is in the field of neuroscience. Studies have shown that compound X has the ability to selectively inhibit the activity of certain neurotransmitters, which could make it a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-17-5-1-4-15(9-17)12-27-13-16(7-8-19(27)28)20(29)26-11-14-3-2-6-18(10-14)30-21(23,24)25/h1-6,9-10,16H,7-8,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOMLJMDFNQETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC(=CC=C2)OC(F)(F)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)

![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)


![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)